[(1R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene]hydrazine
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Overview
Description
[(1R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene]hydrazine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a bicyclic framework with a hydrazine functional group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene]hydrazine typically involves the reaction of a bicyclic ketone with hydrazine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps, such as distillation or crystallization, are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[(1R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene]hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazine compounds.
Scientific Research Applications
[(1R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene]hydrazine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene]hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biomolecules, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
[(1R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one]: A ketone derivative with similar bicyclic structure.
[(1R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine]: An amine derivative with similar bicyclic structure.
Uniqueness
[(1R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene]hydrazine is unique due to its hydrazine functional group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other similar compounds that may lack this functional group.
Properties
CAS No. |
87900-48-9 |
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Molecular Formula |
C10H18N2 |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
[(1R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene]hydrazine |
InChI |
InChI=1S/C10H18N2/c1-9(2)7-4-5-10(3,6-7)8(9)12-11/h7H,4-6,11H2,1-3H3/t7?,10-/m1/s1 |
InChI Key |
PAIGSTUXPRTCJO-OMNKOJBGSA-N |
Isomeric SMILES |
C[C@@]12CCC(C1)C(C2=NN)(C)C |
Canonical SMILES |
CC1(C2CCC(C2)(C1=NN)C)C |
Origin of Product |
United States |
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